molecular formula C17H21NO B3173188 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine CAS No. 946773-89-3

2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine

Cat. No.: B3173188
CAS No.: 946773-89-3
M. Wt: 255.35 g/mol
InChI Key: VFUVQJOBQOOQJF-UHFFFAOYSA-N
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Description

2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is a substituted phenylamine derivative featuring a phenoxy group at the 2-position of the aromatic ring, with a tert-butyl substituent at the para position of the phenoxy moiety. The 5-methyl group on the phenylamine core contributes to its steric and electronic properties.

Properties

IUPAC Name

2-(4-tert-butylphenoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-12-5-10-16(15(18)11-12)19-14-8-6-13(7-9-14)17(2,3)4/h5-11H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUVQJOBQOOQJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine typically involves the condensation of phenol with tert-butyl chloride, followed by alkylation and amination reactions . The process begins with the reaction of phenol with tert-butyl chloride in the presence of a strong acid catalyst, such as sulfuric acid, to form 4-tert-butylphenol. This intermediate is then subjected to further alkylation with methyl iodide to introduce the methyl group. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction with 4-tert-butylphenol and 5-methylphenylamine.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the tert-butyl and phenoxy groups enhances its binding affinity and specificity towards certain targets. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Boronic Acid Derivatives ()

The study in highlights two boronic acid derivatives:

  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid
  • [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid

These compounds share a phenoxy-methyl-phenyl backbone with 2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine but differ in their functional groups:

  • Boronic acid vs. Phenylamine : The boronic acid group (-B(OH)₂) enables covalent interactions with biological targets (e.g., HDAC enzymes), while the phenylamine group (-NH₂) may engage in hydrogen bonding or act as a weak base.

Trifluoromethyl-Substituted Analog ()

The compound 2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)phenylamine shares a phenylamine-phenoxy scaffold with the target compound but differs in substituents:

  • Trifluoromethyl (-CF₃) vs. Tert-butyl (-C(CH₃)₃) : The CF₃ group is electron-withdrawing, reducing electron density on the aromatic ring, whereas the tert-butyl group is electron-donating. This difference may alter solubility, reactivity, or binding interactions.
  • Methoxy (-OCH₃) vs.

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Key Substituents Reported Activity (IC₅₀/EC₅₀)
This compound ~269.4 (calculated) Phenylamine, phenoxy 4-tert-butyl, 5-methyl Not available
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid ~316.2 (calculated) Boronic acid, phenoxy 4-(2-methoxyethyl) 1 µM (appressorium inhibition)
2-(2-Methoxy-4-methylphenoxy)-5-(trifluoromethyl)phenylamine ~325.3 (calculated) Phenylamine, phenoxy, trifluoromethyl 2-methoxy, 4-methyl, 5-CF₃ Not available

Research Findings and Implications

  • Substituent-Driven Activity: The boronic acid derivatives () demonstrate that substituents like 2-methoxyethyl enhance antifungal activity, likely through improved target binding or solubility . For this compound, the tert-butyl group may optimize lipophilicity for CNS penetration or protein binding, though experimental validation is needed.
  • Electron Effects : The trifluoromethyl group in the analog () introduces steric and electronic constraints distinct from tert-butyl, suggesting tailored applications in environments requiring electron-deficient aromatic systems .

Biological Activity

Overview

2-[4-(Tert-butyl)phenoxy]-5-methylphenylamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a subject of numerous studies aimed at understanding its potential therapeutic applications.

Chemical Structure

The compound can be described structurally as follows:

  • Core Structure : An aniline derivative with a tert-butyl group and a phenoxy moiety.
  • Molecular Formula : C16_{16}H22_{22}N1_{1}O1_{1}

This structure allows for various interactions with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may function through:

  • Enzyme Inhibition : It can inhibit enzymes involved in neurotransmitter metabolism, potentially affecting levels of dopamine and serotonin.
  • Receptor Modulation : The compound may act as a ligand for histamine receptors, which are implicated in various neurological processes .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although detailed mechanisms remain to be fully elucidated .
  • Neuroprotective Effects : The compound has shown promise in neuroprotection studies, particularly in models of neurodegeneration .
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with some evidence suggesting it may inhibit cancer cell proliferation .

Case Studies and Experimental Data

  • Neuroprotection Studies :
    • In vitro studies using neuroblastoma SH-SY5Y cells demonstrated that the compound could protect against oxidative stress-induced damage, suggesting its potential role in treating neurodegenerative diseases .
  • Antimicrobial Testing :
    • A series of tests revealed that the compound exhibited significant activity against certain bacterial strains, indicating its potential as an antimicrobial agent .
  • Histamine Receptor Interaction :
    • Compounds similar to this compound have been studied for their dual-targeting capabilities on histamine receptors and monoamine oxidase B (MAO-B), highlighting the importance of structural modifications for enhancing biological activity .

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundTert-butyl group, phenoxy moietyNeuroprotective, antimicrobial
2-BenzylphenolLacks aniline moietyAntimicrobial but less neuroprotective
BenproperineSimilar structure but different activitiesAnalgesic properties

Q & A

Q. How can researchers validate the reproducibility of tert-butylphenoxy amine synthesis across laboratories?

  • Methodological Answer :
  • Round-Robin Testing : Distribute standardized protocols to multiple labs and compare yields/purity via interlaboratory studies.
  • DoE (Design of Experiments) : Use response surface methodology (RSM) to identify critical factors (e.g., catalyst loading, reaction time) affecting reproducibility .
  • Open Data Platforms : Share raw NMR/HRMS data in repositories like PubChem to enable cross-validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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